molecular formula C9H9N3O3S B2962146 5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine CAS No. 1016504-27-0

5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B2962146
CAS No.: 1016504-27-0
M. Wt: 239.25
InChI Key: PDVGZROAOOHWJU-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an oxadiazole ring. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 4-(methylsulfonyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring . The reaction conditions generally require refluxing the mixture at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed antibacterial and anti-inflammatory effects. The exact molecular pathways are still under investigation, but it is thought to interfere with cell membrane integrity and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine stands out due to its unique oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and potential for further modification to enhance its efficacy and specificity .

Properties

IUPAC Name

5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-16(13,14)7-4-2-6(3-5-7)8-11-12-9(10)15-8/h2-5H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVGZROAOOHWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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